molecular formula C13H20F3NO3 B1532345 Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate CAS No. 1228631-18-2

Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B1532345
CAS No.: 1228631-18-2
M. Wt: 295.3 g/mol
InChI Key: NOISIVWXJWZBLE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with a molecular weight of 295.3 . It is typically stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)-1-piperidinecarboxylate . The InChI code is 1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-6-4-9(5-7-17)8-10(18)13(14,15)16/h9H,4-8H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate and its derivatives have been synthesized and characterized for use as intermediates in the preparation of various biologically active compounds. For example, one study detailed the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Use in the Preparation of Diverse Piperidine Derivatives

  • Another significant application of this compound is in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents, leading to the formation of corresponding tert-butyl piperidine carboxylates, which are useful for the preparation of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Applications in Drug Development

  • The compound has also been used in the synthesis of key intermediates for small molecule anticancer drugs. A study demonstrated the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its importance as an intermediate for various anticancer drugs (Zhang et al., 2018).

Role in Molecular Structure Studies

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound related to this compound, have revealed insights into its molecular structure, aiding in the understanding of the structural basis for its biological activity (Didierjean et al., 2004).

Safety and Hazards

This compound has a warning signal word. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-6-4-9(5-7-17)8-10(18)13(14,15)16/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOISIVWXJWZBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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